molecular formula C21H20N6O B2608376 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034253-33-1

4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No.: B2608376
CAS No.: 2034253-33-1
M. Wt: 372.432
InChI Key: SMGZYURQSRBBOV-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole and triazole rings separately, followed by their conjugation to the benzamide backbone. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, typically using hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could result in derivatives with various functional groups attached to the imidazole or triazole rings.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties can be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole-1-yl derivatives: Compounds with similar imidazole structures.

    2H-1,2,3-triazole derivatives: Compounds featuring the triazole ring.

    Benzamide derivatives: Compounds with the benzamide backbone.

Uniqueness

What sets 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide apart is the combination of these three distinct moieties in one molecule. This unique structure allows it to interact with multiple targets and exhibit a broad range of biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c28-21(19-8-6-17(7-9-19)14-26-13-12-22-16-26)25-20(15-27-23-10-11-24-27)18-4-2-1-3-5-18/h1-13,16,20H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGZYURQSRBBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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